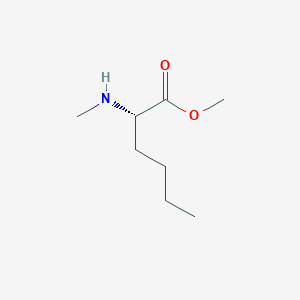

N-methyl-L-norleucine methyl ester

Description

N-Methyl-L-norleucine methyl ester is a modified amino acid derivative characterized by a methyl group substitution on the nitrogen atom of L-norleucine and an additional methyl ester functional group. This compound belongs to a class of non-proteinogenic amino acid esters, which are widely studied for their applications in peptide synthesis, drug delivery, and biochemical research.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl (2S)-2-(methylamino)hexanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-7(9-2)8(10)11-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

QUGICNJVTIHLDB-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC)NC |

Canonical SMILES |

CCCCC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-L-norleucine methyl ester can be synthesized through the esterification of N-methyl-L-norleucine with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction typically proceeds at room temperature, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves the careful control of reaction parameters to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-norleucine methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-methyl-L-norleucine derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-L-norleucine, while reduction can produce N-methyl-L-norleucine alcohol.

Scientific Research Applications

N-methyl-L-norleucine methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

Medicine: Research explores its potential therapeutic applications, including its effects on cell growth and metabolism.

Industry: It is utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-L-norleucine methyl ester involves its uptake by cells through amino acid transporters such as the L-type amino acid transporter 1 (LAT1). Once inside the cell, it can activate signaling pathways like mTORC1 by inducing the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K) . This activation regulates cell growth, metabolism, and survival.

Comparison with Similar Compounds

Lysine Methyl Ester

Lysine methyl ester (LME) shares functional similarities with N-methyl-L-norleucine methyl ester, particularly in its esterified carboxyl group. Key findings from the evidence include:

- Enzyme Interactions : Lysine methyl ester has been used in transamination reactions with tissue transglutaminase to modify wheat flour proteins, demonstrating its utility in biochemical modifications .

| Property | Lysine Methyl Ester | This compound |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ | C₈H₁₅NO₂ (hypothetical)* |

| Functional Groups | Methyl ester, primary amine | Methyl ester, N-methylated amine |

| Applications | Drug delivery, food science | Peptide synthesis (inferred) |

*Note: The molecular formula for this compound is inferred based on structural analogs like benzyl-L-norleucine methyl ester (C₁₄H₂₁NO₂·HCl) .

Benzyl-L-Norleucine Methyl Ester Hydrochloride

This compound (CAS 1122017-35-9) is a close structural analog, differing primarily in the benzyl-protected amine group. Key distinctions include:

Cycloleucine Methyl Ester.HCl

Cycloleucine methyl ester (CAS 60421-23-0) is another related compound with a cyclic structure. Unlike this compound, it lacks a linear carbon chain, which impacts its conformational flexibility and biochemical interactions .

Fatty Acid Methyl Esters (FAMEs)

For example:

- GC-MS Analysis: Methyl esters of fatty acids are commonly analyzed via GC-MS due to their volatility, a technique that could be applied to this compound for characterization .

Limitations and Knowledge Gaps

- Direct Evidence: No studies explicitly addressing this compound were found in the provided evidence. Most comparisons rely on extrapolation from analogs.

- Synthetic Challenges : N-methylation and esterification may alter steric and electronic properties, requiring tailored synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.